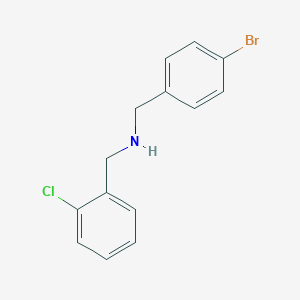![molecular formula C24H19N3O B283647 N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea, commonly known as PP2, is a synthetic inhibitor of non-receptor tyrosine kinases. It is widely used in scientific research to study the role of these kinases in various physiological and pathological processes.
Mechanism of Action
PP2 inhibits tyrosine kinases by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating its downstream targets, thereby disrupting cellular signaling pathways.
Biochemical and Physiological Effects:
PP2 has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, PP2 inhibits cell proliferation and induces apoptosis. In neurons, PP2 modulates synaptic plasticity and regulates dendritic spine morphology. In immune cells, PP2 inhibits cytokine production and suppresses inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using PP2 in lab experiments is its selectivity for non-receptor tyrosine kinases. This allows researchers to specifically study the role of these kinases without interfering with other signaling pathways. However, PP2 has limitations as it can also inhibit other kinases at high concentrations. Additionally, PP2 has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research involving PP2. One area of interest is the development of more potent and selective inhibitors of non-receptor tyrosine kinases. Another direction is the identification of novel downstream targets of these kinases and the development of new therapeutic strategies. Additionally, PP2 can be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy and reduce toxicity.
Synthesis Methods
PP2 can be synthesized by reacting 2,5-dibromo-3-nitropyridine with 5-phenyl-2,4-pentadiynylamine in the presence of palladium catalyst and triethylamine. The resulting intermediate is then reacted with N-phenylisocyanate to yield PP2.
Scientific Research Applications
PP2 is a valuable tool in scientific research as it selectively inhibits non-receptor tyrosine kinases such as Src, Fyn, and Yes. These kinases are involved in various cellular processes such as cell proliferation, differentiation, and migration. PP2 has been used to study the role of these kinases in cancer, inflammation, and neuronal function.
properties
Molecular Formula |
C24H19N3O |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-phenyl-3-[2-(5-phenylpenta-2,4-diynylamino)phenyl]urea |
InChI |
InChI=1S/C24H19N3O/c28-24(26-21-15-7-2-8-16-21)27-23-18-10-9-17-22(23)25-19-11-3-6-14-20-12-4-1-5-13-20/h1-2,4-5,7-10,12-13,15-18,25H,19H2,(H2,26,27,28) |
InChI Key |
SYFFCYPJCGCAKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C#CC#CCNC2=CC=CC=C2NC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(tert-butyl)-2-{4-[({3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B283569.png)
![N-{4-[(4-fluorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283572.png)
![N-(4-bromobenzyl)-N-{4-[(1H-1,2,4-triazol-5-ylamino)methyl]phenyl}amine](/img/structure/B283573.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(5-bromo-2-methoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283576.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)


![3-methyl-N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B283583.png)
![N-[5-(4-morpholinylmethyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B283584.png)
![(5Z)-5-[(2-chlorophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283585.png)
![(5Z)-5-[(2-chloro-4-iodophenyl)hydrazinylidene]-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B283587.png)